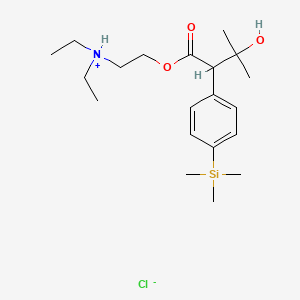

Butyric acid, 3-hydroxy-3-methyl-2-(p-(trimethylsilyl)phenyl)-, 2-(diethylamino)ethyl ester, hydrochloride

Description

Butyric acid, 3-hydroxy-3-methyl-2-(p-(trimethylsilyl)phenyl)-, 2-(diethylamino)ethyl ester, hydrochloride (hereafter referred to by its full systematic name) is a synthetic butyric acid derivative with a molecular formula of C₁₈H₃₁NO₃SiCl and a molecular weight of 374.05 g/mol . Structurally, it combines a modified butyric acid backbone with a trimethylsilylphenyl group and a diethylaminoethyl ester moiety, forming a hydrochloride salt. This compound is categorized as a drug candidate and has demonstrated acute toxicity in mice via intraperitoneal exposure, inducing convulsions at a dose of 200 mg/kg .

Properties

CAS No. |

20119-47-5 |

|---|---|

Molecular Formula |

C20H36ClNO3Si |

Molecular Weight |

402.0 g/mol |

IUPAC Name |

diethyl-[2-[3-hydroxy-3-methyl-2-(4-trimethylsilylphenyl)butanoyl]oxyethyl]azanium;chloride |

InChI |

InChI=1S/C20H35NO3Si.ClH/c1-8-21(9-2)14-15-24-19(22)18(20(3,4)23)16-10-12-17(13-11-16)25(5,6)7;/h10-13,18,23H,8-9,14-15H2,1-7H3;1H |

InChI Key |

AUYKNQMSAXIBTQ-UHFFFAOYSA-N |

Canonical SMILES |

CC[NH+](CC)CCOC(=O)C(C1=CC=C(C=C1)[Si](C)(C)C)C(C)(C)O.[Cl-] |

Origin of Product |

United States |

Preparation Methods

The synthesis of butyric acid, 3-hydroxy-3-methyl-2-(p-(trimethylsilyl)phenyl)-, 2-(diethylamino)ethyl ester, hydrochloride involves several steps. The synthetic route typically starts with the preparation of the butyric acid backbone, followed by the introduction of the hydroxy and methyl groups. The trimethylsilyl-substituted phenyl group is then added through a series of reactions involving organosilicon compounds. The final step involves the esterification of the compound with 2-(diethylamino)ethyl alcohol and the formation of the hydrochloride salt .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The trimethylsilyl group can be replaced with other functional groups through nucleophilic substitution reactions.

Esterification: The carboxylic acid group can react with alcohols to form esters.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Butyric acid, 3-hydroxy-3-methyl-2-(p-(trimethylsilyl)phenyl)-, 2-(diethylamino)ethyl ester, hydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

Biology: It is studied for its potential effects on cellular processes and its role in metabolic pathways.

Medicine: It is investigated for its potential therapeutic effects, including its ability to modulate biological targets and pathways.

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets and pathways. The hydroxy and methyl groups can participate in hydrogen bonding and hydrophobic interactions, respectively, while the trimethylsilyl group can enhance the compound’s stability and lipophilicity. The diethylaminoethyl ester moiety can interact with biological membranes and proteins, potentially modulating their function .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties and applications, the compound is compared below with structurally and functionally related butyric acid derivatives.

Table 1: Structural and Functional Comparison

Key Comparative Insights

The diethylaminoethyl ester moiety distinguishes it from its dimethylamino analog, likely altering receptor binding and metabolic stability .

Toxicity Profile :

- The compound’s acute neurotoxicity (convulsions at 200 mg/kg) contrasts sharply with the low toxicity of sodium butyrate or tributyrin, underscoring the impact of structural modifications on safety .

Antimicrobial and Apoptotic Potential: While valeric acid and sodium butyrate exhibit direct antimicrobial and HDAC-inhibitory effects, respectively, the target compound’s bulky substituents may limit its utility in these roles. However, its esterified structure could enhance bioavailability compared to free acids like butyric acid .

Market and Applications :

- Unlike sodium butyrate or tributyrin, which are commercially validated for gut health and food preservation, the target compound’s niche lies in pharmaceutical research due to its toxicity and specialized structure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.